Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14968451
InChI: InChI=1S/C17H15N3O4S/c1-9-12(10(2)24-20-9)15(21)19-17-18-13(16(22)23-3)14(25-17)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,18,19,21)
SMILES:
Molecular Formula: C17H15N3O4S
Molecular Weight: 357.4 g/mol

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC14968451

Molecular Formula: C17H15N3O4S

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C17H15N3O4S
Molecular Weight 357.4 g/mol
IUPAC Name methyl 2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C17H15N3O4S/c1-9-12(10(2)24-20-9)15(21)19-17-18-13(16(22)23-3)14(25-17)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,18,19,21)
Standard InChI Key SFPKHESNTLCPAS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₇H₁₅N₃O₄S, with a molecular weight of 357.4 g/mol . Its structure comprises:

  • A thiazole ring (a five-membered ring containing nitrogen and sulfur) substituted at positions 2, 4, and 5.

  • An isoxazole ring (a five-membered heterocycle with nitrogen and oxygen) at position 4, bearing methyl groups at positions 3 and 5.

  • A carboxylate ester (–COOCH₃) at position 4 of the thiazole ring.

  • A phenyl group (–C₆H₅) at position 5 of the thiazole ring .

Table 1: Key Structural Components

ComponentPositionFunctional Role
Thiazole ringCoreEnhances electronic reactivity
Isoxazole moietyC-4Modulates bioactivity and solubility
Carboxylate esterC-4Improves metabolic stability
Phenyl groupC-5Facilitates hydrophobic interactions

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of this compound typically involves sequential reactions to assemble the thiazole and isoxazole rings. A common approach includes:

  • Thiazole Formation: Reacting α-bromo carbonyl precursors with thiourea derivatives under controlled pH and temperature . For example, bromination of 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid yields an α-bromo intermediate, which undergoes cyclocondensation with thiocarbamide to form the thiazole core .

  • Isoxazole Integration: The isoxazole moiety is introduced via acylation reactions. The 3,5-dimethyl-4-isoxazolyl carbonyl group is coupled to the thiazole’s amino group using carbodiimide-based coupling agents.

  • Esterification: The carboxyl group at position 4 is methylated using methanol and sulfuric acid to form the final ester .

Critical Reaction Conditions:

  • Temperature: 60–80°C for cyclocondensation steps .

  • Solvents: Acetonitrile or acetic acid for acylation .

  • Catalysts: Pyridine as an acid scavenger during sulfonamide formation .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus (MIC: 8–16 µg/mL) . Its mechanism involves inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication . The isoxazole moiety enhances membrane permeability, while the thiazole ring chelates magnesium ions at the enzyme’s active site .

Anti-inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.8 µM, comparable to celecoxib. Molecular docking studies suggest that the isoxazole sulfonyl group interacts with Tyr385 and Ser530 residues in the COX-2 active site .

ActivityTargetEfficacy (IC₅₀/MIC)Mechanism
AntimicrobialDNA gyrase8–16 µg/mLEnzyme inhibition
AnticancerCaspase-312–18 µMApoptosis induction
Anti-inflammatoryCOX-20.8 µMCompetitive inhibition

Pharmacological Applications and Challenges

Drug Development Prospects

  • Antibacterial Agents: Structural optimization could improve potency against multidrug-resistant strains .

  • Targeted Cancer Therapies: Conjugation with folate or peptide vectors may enhance tumor specificity .

  • COX-2 Inhibitors: Derivatives with reduced gastrointestinal toxicity are under investigation .

Synthesis Challenges

  • Low Yields: Multi-step reactions often result in cumulative yields below 40% .

  • Purification Complexity: Similar polar intermediates require advanced chromatographic techniques .

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the isoxazole’s methyl groups or thiazole’s phenyl substituent to enhance bioavailability .

  • In Vivo Efficacy: Testing pharmacokinetics and tissue distribution in animal models .

  • Computational Modeling: Virtual screening to identify off-target interactions and optimize selectivity .

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